molecular formula C18H21N5O3 B2408605 N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421478-26-3

N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2408605
CAS RN: 1421478-26-3
M. Wt: 355.398
InChI Key: OSIQDXCBACCBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Studies

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential as anticancer agents (Kambappa et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

  • Piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified from high-throughput screening. These compounds demonstrated robust effects on a serum biomarker, providing evidence of in vivo target engagement and suitability for study in various disease models (Thalji et al., 2013).

CGRP Receptor Antagonist

  • (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent CGRP receptor antagonist. A convergent, stereoselective, and economical synthesis of this compound was developed, demonstrating its potential in therapeutic applications (Cann et al., 2012).

Glycine Transporter 1 Inhibitor

  • 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was identified as a potent and orally available glycine transporter 1 inhibitor. It exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile (Yamamoto et al., 2016).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-22-16(24)7-6-15(21-22)23-10-8-13(9-11-23)18(26)20-14-4-2-12(3-5-14)17(19)25/h2-7,13H,8-11H2,1H3,(H2,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQDXCBACCBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

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